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Compound of Interest

Compound Name: Jatrophane 2

Cat. No.: B1151722 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Jatrophane 2 analogs, detailing their structure-activity

relationships (SAR) with a focus on their cytotoxic and multidrug resistance (MDR) reversal

activities. This document summarizes quantitative data, outlines key experimental protocols,

and visualizes relevant biological pathways and workflows.

Jatrophane diterpenes, isolated from various species of the Euphorbiaceae and Jatropha

genera, have garnered significant interest in drug discovery due to their diverse and potent

biological activities.[1][2] These complex macrocyclic compounds have demonstrated a range

of therapeutic potentials, including anti-inflammatory, antiviral, and notably, cytotoxic and

multidrug resistance-reversing effects.[1][2] Understanding the relationship between the

intricate three-dimensional structure of jatrophane analogs and their biological function is

crucial for the rational design of novel and more effective therapeutic agents.

Comparative Analysis of Biological Activity
The biological activity of Jatrophane 2 analogs is highly dependent on the substitution pattern

around the core scaffold. Key positions for modification that significantly impact activity include

C-2, C-3, C-5, C-7, C-9, and C-15.[3][4][5] The nature and presence of various acyl and

benzoyl groups at these positions can dramatically alter the cytotoxic potency and the ability to

inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.[3][4][5]
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The cytotoxic effects of jatrophane analogs have been evaluated against a variety of cancer

cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a

compound's potency in inhibiting biological or biochemical functions.

Compound/Analog Cell Line IC50 (µM)
Key Structural
Features

Euphoscopin C
A549-paclitaxel

resistant
6.9 Benzoyloxy at C-7

Euphorbiapene D
A549-paclitaxel

resistant
7.2 Nicotinoyloxy at C-7

Euphoheliosnoid A
A549-paclitaxel

resistant
9.5 -

Compound 2 (from E.

aleppica)
MCF-7 17.6 ± 1.2 Ester groups

Compound 2 (from E.

aleppica)
MDA-MB-231 16.7 ± 1.5 Ester groups

Jatrophane-type

diterpene 3
MCF-7 24.33 ± 3.21

5,6-epoxy-8,9,15-

triacetyl-3-benzoyl-14-

oxo

Jatrophane-type

diterpene 3
MDA-MB 55.67 ± 7.09

5,6-epoxy-8,9,15-

triacetyl-3-benzoyl-14-

oxo

Euphoheliphane A Renal cancer cell lines < 50 -

Euphoheliphane B Renal cancer cell lines < 50 -

Euphoheliphane C Renal cancer cell lines < 50 -

Table 1: Comparative cytotoxic activity of selected Jatrophane 2 analogs.[1][6][7][8]

A study on jatrophanes from Euphorbia helioscopia revealed that analogs with a benzoyloxy or

nicotinoyloxy substituent at the C-7 position exhibited more potent cytotoxic activity against a

paclitaxel-resistant lung cancer cell line compared to analogs with acetyloxy or hydroxy groups

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1151722?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9420223/
https://pubs.acs.org/doi/abs/10.1021/acs.jnatprod.1c01050
https://pubmed.ncbi.nlm.nih.gov/32441128/
https://www.researchgate.net/publication/342404376_Jatrophane_diterpenes_from_Euphorbiaceae_family
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


at the same position.[6] Furthermore, a series of jatrophane diterpenoids isolated from

Euphorbia helioscopia showed potent cytotoxicity against four tested cancer cell lines (HepG2,

HeLa, HL-60, and SMMC-7721) with IC50 values ranging from 8.1 to 29.7 μM.[9]

Multidrug Resistance (MDR) Reversal Activity
A significant area of research for jatrophane analogs is their ability to reverse multidrug

resistance in cancer cells, often by inhibiting the function of P-glycoprotein.[4][5][10] The MDR

reversal activity is often quantified by the reversal fold (RF), which indicates the factor by which

the cytotoxicity of a standard anticancer drug is increased in the presence of the modulator.

Compound/An
alog

Cell Line
Concentration
(µM)

Reversal Fold
(RF)

Key Structural
Features

Euphomicrophan

e G
MCF-7/ADR 10.0 18.67 -

Euphomicrophan

e H
MCF-7/ADR 10.0 17.15 -

3β,7β,8α,9α,15β-

pentaacetoxy-

5β-

benzoyloxyjatrop

ha-6(17)-11E-

dien-14-one

MCF-7/ADR 10.0 16.76 -

Kanesulone C MCF-7/ADR 5 ~85 -

Euphodendroidin

D
- -

Outperformed

cyclosporin by a

factor of 2

-

Table 2: Comparative multidrug resistance reversal activity of selected Jatrophane 2 analogs.

[5][11][12]

Structure-activity relationship studies have highlighted several key features for potent P-gp

inhibition. Lipophilicity plays a general role in the activity.[5] More specifically, the substitution

pattern at positions C-2, C-3, and C-5 is critical, suggesting this region of the molecule is
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involved in binding to P-gp.[5] A free hydroxyl group at C-3 has been shown to be significant for

enhancing anticancer activity.[3] Conversely, a free hydroxyl at C-2 has a negative effect on P-

gp inhibitory activity. The presence of propyl and benzoyl groups at positions 3 and 9,

respectively, has a positive effect on activity.

Signaling Pathway Involvement
Jatrophane analogs can exert their anticancer effects through various mechanisms, including

the modulation of key signaling pathways. One such pathway is the PI3K/Akt/NF-κB pathway,

which is crucial for tumor cell growth, proliferation, invasion, and metastasis, as well as the

inhibition of apoptosis. Jatrophone, a jatrophane-type diterpene, has been shown to inhibit the

proliferation of MCF-7/ADR (doxorubicin-resistant breast cancer) cells by targeting this

pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1151722?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

